![molecular formula C19H20FN3O4S B4752460 N-[4-(aminosulfonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4752460.png)
N-[4-(aminosulfonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, commonly known as AF-219, is a small molecule drug that has been developed as a potent and selective antagonist of the P2X3 receptor. This receptor is a member of the purinergic receptor family, which is involved in the transmission of pain signals in the nervous system. AF-219 has been studied extensively for its potential use in the treatment of chronic cough, neuropathic pain, and other conditions.
Mécanisme D'action
AF-219 acts as a selective antagonist of the P2X3 receptor, which is expressed in sensory neurons involved in pain and cough reflexes. By blocking this receptor, AF-219 reduces the transmission of pain and cough signals in the nervous system. This mechanism of action makes AF-219 a promising candidate for the treatment of chronic cough and neuropathic pain.
Biochemical and Physiological Effects:
AF-219 has been shown to have a high degree of selectivity for the P2X3 receptor, with minimal binding to other receptors or ion channels. This selectivity reduces the potential for off-target effects and toxicity. AF-219 has also been shown to have good oral bioavailability and pharmacokinetic properties, making it suitable for use in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
AF-219 has several advantages for use in laboratory experiments. It is a well-characterized small molecule drug with a known mechanism of action, making it suitable for studying the P2X3 receptor and its role in pain and cough reflexes. However, AF-219 has limitations in terms of its selectivity for the P2X3 receptor, as other purinergic receptors may also be involved in pain and cough transmission. Additionally, the high cost of AF-219 may limit its use in some laboratory settings.
Orientations Futures
There are several future directions for research on AF-219 and the P2X3 receptor. One area of interest is the potential use of AF-219 in combination with other drugs or therapies for the treatment of chronic cough and neuropathic pain. Another area of interest is the development of more selective P2X3 receptor antagonists with improved pharmacokinetic properties and lower toxicity. Finally, further research is needed to fully understand the role of the P2X3 receptor in pain and cough transmission, and to identify other potential targets for drug development.
Applications De Recherche Scientifique
AF-219 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of chronic cough, neuropathic pain, and other conditions. In animal models, AF-219 has been shown to reduce cough frequency and intensity, as well as reduce pain sensitivity. Clinical trials have also demonstrated the potential efficacy of AF-219 in reducing cough frequency and improving quality of life in patients with chronic cough.
Propriétés
IUPAC Name |
1-(3-fluorobenzoyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c20-15-3-1-2-14(12-15)19(25)23-10-8-13(9-11-23)18(24)22-16-4-6-17(7-5-16)28(21,26)27/h1-7,12-13H,8-11H2,(H,22,24)(H2,21,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLUOSHDXQTZMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-fluorophenyl)carbonyl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.